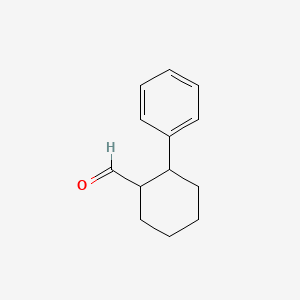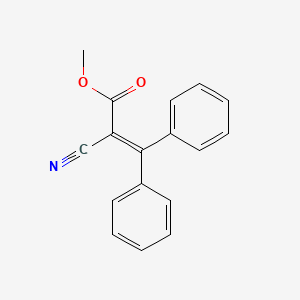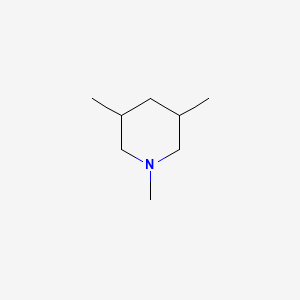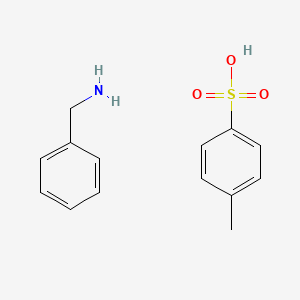
Benzenemethanamine, 4-methylbenzenesulfonate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 4-methylbenzenesulfonate (1:1) is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.35 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzenemethanamine moiety and a 4-methylbenzenesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) typically involves the reaction of benzenemethanamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 4-methylbenzenesulfonate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinates or thiols .
Applications De Recherche Scientifique
Benzenemethanamine, 4-methylbenzenesulfonate (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonate group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-methylbenzenesulfonate (11): Unique due to its specific combination of benzenemethanamine and 4-methylbenzenesulfonate groups.
Benzenemethanamine, 4-chlorobenzenesulfonate (11): Similar structure but with a chlorine atom instead of a methyl group.
Benzenemethanamine, 4-nitrobenzenesulfonate (11): Contains a nitro group, leading to different chemical properties and reactivity.
Uniqueness
The uniqueness of Benzenemethanamine, 4-methylbenzenesulfonate (1:1) lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylbenzenesulfonate group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
14613-34-4 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C7H8O3S/c8-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6,8H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
MZSSIGKFAKJZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CN |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047774.png)
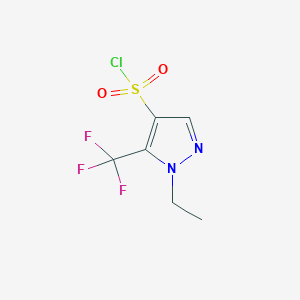
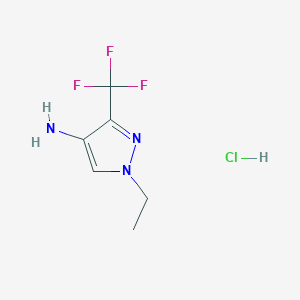
![3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid](/img/structure/B3047778.png)
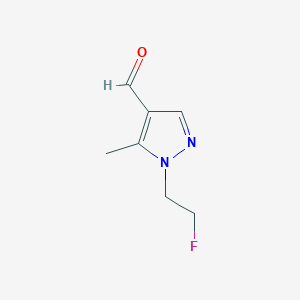
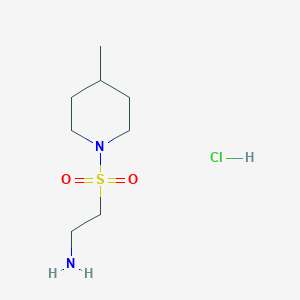
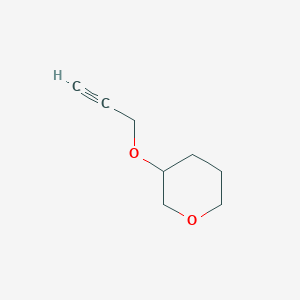
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)

